Bienvenue dans la boutique en ligne BenchChem!

4-Hydroxy Guanabenz Hydrochloride

Radioligand binding α2-adrenoceptor Receptor affinity

4-Hydroxy Guanabenz HCl (4-OH-Guanabenz) is the peripherally-restricted metabolite of guanabenz with a distinct profile: partial α2A agonist (EC50 316.3 nM), weak TAAR1 agonist (EC50 330.6 µM), and poor brain penetration (Cmax 64.5 ng/g). Unlike centrally penetrant α2 agonists, it eliminates sedative/hypothermic confounds—enabling clean metabolic readouts including 14.8% body weight reduction at 5 mg/kg i.p. in DIO rats. Ideal for obesity research requiring intact locomotor activity, peripheral α2A target deconvolution, and dual α2A/TAAR1 pathway interrogation.

Molecular Formula C8H9Cl3N4O
Molecular Weight 283.537
CAS No. 1331636-59-9
Cat. No. B589532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Guanabenz Hydrochloride
CAS1331636-59-9
Synonyms2-[(2,6-Dichloro-4-hydroxyphenyl)methylene]hydrazinecarboximidamide Hydrochloride; 
Molecular FormulaC8H9Cl3N4O
Molecular Weight283.537
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)C=NN=C(N)N)Cl)O.Cl
InChIInChI=1S/C8H8Cl2N4O.ClH/c9-6-1-4(15)2-7(10)5(6)3-13-14-8(11)12;/h1-3,15H,(H4,11,12,14);1H
InChIKeyXREZMDARFAAYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Guanabenz Hydrochloride (CAS 1331636-59-9): Compound Profile and Procurement Context


4-Hydroxy Guanabenz Hydrochloride (4-OH-Guanabenz) is the primary hydroxylated metabolite of the centrally acting α2-adrenoceptor agonist guanabenz [1]. This compound retains affinity for α2-adrenoceptors but exhibits a distinct pharmacological fingerprint: it functions as a partial agonist at the α2A-adrenoceptor (EC50 = 316.3 nM) and demonstrates weak agonistic activity at the trace amine-associated receptor 1 (TAAR1; EC50 = 330.6 µM) [1]. Unlike the parent drug, 4-OH-Guanabenz displays poor brain penetration (Cmax = 64.5 ng/g brain tissue) and a predominantly peripheral mode of action [1]. These properties differentiate it from canonical central α2 agonists and position it as a research tool for metabolic disorder studies, particularly diet-induced obesity, where it reduces body weight by approximately 14.8% in rats at 5 mg/kg i.p. [1].

Why 4-Hydroxy Guanabenz Hydrochloride Cannot Be Substituted by Generic Guanabenz or Other α2 Agonists


Guanabenz, clonidine, and guanfacine are often discussed interchangeably as α2-adrenoceptor agonists, yet 4-Hydroxy Guanabenz demonstrates a fundamentally different efficacy profile. While guanabenz acts as a full agonist at α2A-adrenoceptors and readily penetrates the CNS, 4-OH-Guanabenz is a partial agonist with restricted brain access [1][2]. This translates into a striking divergence in pharmacodynamic effects: 4-OH-Guanabenz does not lower spontaneous activity or core temperature in rodents, whereas guanabenz does [2]. Consequently, substituting generic guanabenz—or any centrally penetrant α2 agonist—for 4-OH-Guanabenz in metabolic research will yield confounding sedative and hypothermic artifacts that obscure the interpretation of weight-loss and metabolic endpoints. The following quantitative evidence substantiates why compound identity matters for experimental validity and procurement decisions.

Quantitative Differentiation Evidence for 4-Hydroxy Guanabenz Hydrochloride Against Closest Analogs


α2-Adrenoceptor Binding Affinity: 4-OH-Guanabenz vs. Guanabenz and Clonidine

In competitive radioligand displacement assays using [3H]clonidine on rat cerebral cortical membranes, 4-hydroxy guanabenz (p-hydroxyguanabenz) displayed a Ki of 14.0 nM, compared to 0.96 nM for the parent drug guanabenz and 1.97 nM for clonidine [1]. This represents an approximately 14.6-fold lower affinity than guanabenz and a 7.1-fold lower affinity than clonidine. The reduced binding affinity is consistent with the metabolite's attenuated central hypotensive activity and informs dosing considerations for in vivo metabolic studies.

Radioligand binding α2-adrenoceptor Receptor affinity

Functional Selectivity at α2A-Adrenoceptor: Partial Agonism vs. Full Agonism

Using the Tango assay for α2A-adrenoceptor intrinsic activity, 4-OH-Guanabenz was characterized as a partial agonist with an EC50 of 316.3 nM [1]. In contrast, guanabenz is documented as a full agonist at the α2A-adrenoceptor [2]. Partial agonism means that even at receptor saturation, 4-OH-Guanabenz elicits a submaximal response relative to the endogenous ligand or a full agonist. This mechanistic distinction underlies the observation that 4-OH-Guanabenz does not reduce spontaneous activity in rats, whereas guanabenz does [2].

Intrinsic activity α2A-adrenoceptor Partial agonism

α1-Adrenoceptor Binding Selectivity: Absence of Off-Target Affinity

Competitive radioligand binding assays against α1-adrenoceptors ([3H]prazosin displacement in rat cerebral cortex) demonstrated that 4-OH-Guanabenz has no measurable affinity for α1-adrenoceptors, whereas guanabenz does exhibit detectable α1 binding [1]. This selectivity profile is summarized in the direct parameter comparison table, where guanabenz is scored '+' for α1 affinity and 4-OH-Guanabenz is scored '–' [1]. The absence of α1 engagement eliminates the potential for α1-mediated vasoconstriction and blood pressure elevation, consistent with the finding that 4-OH-Guanabenz does not acutely alter blood pressure in rats [1].

Receptor selectivity α1-adrenoceptor Off-target binding

In Vivo Body Weight Reduction: Cross-Study Comparison with Guanabenz

In a diet-induced obesity model (male Wistar rats, 14-week high-fat diet, 25-day treatment), 4-OH-Guanabenz at 5 mg/kg i.p. reduced body weight by approximately 14.8% relative to pre-treatment baseline [1]. In a comparable experimental paradigm (same rat strain, same diet duration, same treatment length, same dosing route), guanabenz at 5 mg/kg i.p. reduced body weight by 11.06% [2]. This cross-study comparison suggests a quantitatively greater weight-loss effect for the metabolite (14.8% vs. 11.1%), although direct head-to-head confirmatory studies are lacking. Both compounds reduced calorie intake, plasma glucose, and plasma triglycerides [1][2].

Obesity model Body weight reduction High-fat diet

Brain Penetration and Peripheral Mode of Action

Pharmacokinetic analysis in rats revealed that 4-OH-Guanabenz achieves a peak brain concentration (Cmax) of only 64.5 ng/g, with a rapid Tmax of 15 minutes [1]. In contrast, guanabenz is characterized as having 'good' brain penetration [2]. This restricted CNS distribution is consistent with the compound's inability to affect spontaneous locomotor activity or core body temperature—effects that are centrally mediated and prominent with guanabenz [2]. The peripheral restriction of 4-OH-Guanabenz is mechanistically linked to its hydroxyl group, which reduces lipophilicity and limits passive diffusion across the blood-brain barrier.

Pharmacokinetics Brain penetration Peripheral restriction

TAAR1 Agonism: A Divergent Polypharmacology Profile

Both guanabenz and 4-OH-Guanabenz exhibit TAAR1 agonism. However, 4-OH-Guanabenz demonstrates weak TAAR1 agonistic activity with a computationally derived EC50 of 330.6 µM [1]. While guanabenz is also noted as a TAAR1 agonist, no EC50 value is currently available for direct quantitative comparison [2]. TAAR1 modulation is increasingly recognized for its role in regulating feeding behavior and metabolic homeostasis, suggesting that the combined α2A partial agonism plus TAAR1 activity of 4-OH-Guanabenz represents a differentiated polypharmacology not shared by simpler α2 agonists such as clonidine, which lacks TAAR1 activity.

TAAR1 Trace amine-associated receptor 1 Polypharmacology

Optimal Research and Industrial Application Scenarios for 4-Hydroxy Guanabenz Hydrochloride


Diet-Induced Obesity Pharmacology Studies Requiring Sedation-Free Readouts

Researchers investigating anti-obesity agents in rodent models face a persistent challenge: centrally acting anorectic drugs (e.g., guanabenz) reduce food intake partly through sedation, confounding the interpretation of weight loss. 4-OH-Guanabenz's partial α2A agonism and poor brain penetration mean it does not reduce spontaneous activity or core temperature in rats, unlike guanabenz [1]. This enables clean assessment of metabolic endpoints—body weight (14.8% reduction at 5 mg/kg), plasma glucose, and triglycerides—without the confound of CNS depression [2]. Procurement of this compound is indicated for any obesity study where locomotor integrity is a prerequisite for valid efficacy claims.

Peripheral α2A-Adrenoceptor Target Engagement Studies

Many α2 agonists (clonidine, guanfacine, dexmedetomidine) are highly brain-penetrant by design. When the experimental objective is to isolate peripheral α2A-mediated effects—such as direct modulation of adipocyte lipolysis or pancreatic insulin secretion—4-OH-Guanabenz offers a distinct advantage. Its brain Cmax of only 64.5 ng/g and peripheral restriction [1] allow investigators to dissect peripheral α2A pharmacology without the confounding overlay of central sympatholysis. This is particularly relevant for target deconvolution studies in metabolic tissues.

TAAR1 Polypharmacology Research and Dual-Target Tool Compound Development

The trace amine-associated receptor 1 (TAAR1) is an emerging target in metabolic and neuropsychiatric disorders. 4-OH-Guanabenz uniquely combines α2A partial agonism (EC50 = 316.3 nM) with weak TAAR1 agonism (EC50 = 330.6 µM) [1], a polypharmacology not found in clonidine or guanfacine. This dual activity makes it a valuable tool compound for studying the intersection of adrenergic and trace amine signaling pathways. Researchers exploring the role of TAAR1 in feeding behavior, energy expenditure, or metabolic homeostasis can use 4-OH-Guanabenz as a chemical probe to interrogate these integrated pathways, especially given guanabenz's documented TAAR1 agonism but confounding CNS effects [2].

Drug Metabolite Pharmacology and Prodrug Development Research

4-OH-Guanabenz represents a compelling case study in active metabolite pharmacology. As the hydroxylated metabolite of guanabenz, it retains therapeutic activity while exhibiting a differentiated efficacy and safety profile—reduced α1 off-target binding, no acute blood pressure effects, and no spontaneous activity suppression [1]. Industrial R&D teams engaged in metabolite characterization, prodrug design, or drug repurposing can utilize this compound as a reference standard for establishing how Phase I metabolism can transform a centrally acting antihypertensive into a peripherally restricted anti-obesity candidate. Its well-defined analytical properties (CAS 1331636-59-9, MW 283.54, melting point 268-269°C) support its use as a certified reference material in bioanalytical method development .

Quote Request

Request a Quote for 4-Hydroxy Guanabenz Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.